molecular formula C8H12N2O3 B13633162 Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate

Katalognummer: B13633162
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: REHGXAVEPOLSFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate typically involves the reaction of 4-amino-1-(2-hydroxyethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 4-amino-1-(2-hydroxyethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate: Similar in structure but with different functional groups.

    4-Amino-1-(2-hydroxyethyl)-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative of the compound.

    Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide: The amide derivative of the compound.

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile platform for the development of new compounds with various applications.

Eigenschaften

Molekularformel

C8H12N2O3

Molekulargewicht

184.19 g/mol

IUPAC-Name

methyl 4-amino-1-(2-hydroxyethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-13-8(12)7-4-6(9)5-10(7)2-3-11/h4-5,11H,2-3,9H2,1H3

InChI-Schlüssel

REHGXAVEPOLSFA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CN1CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.